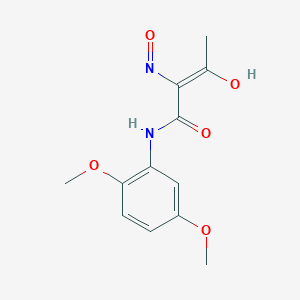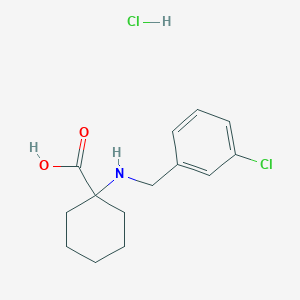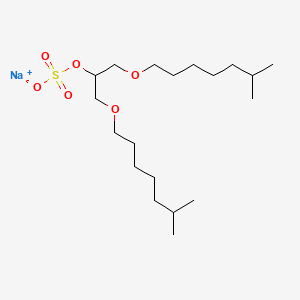
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt is a surfactant compound. Surfactants are amphiphilic molecules that contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows surfactants to reduce surface tension and improve the mixing of water with oils and other substances .
Preparation Methods
The synthesis of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt typically involves the reaction of 2-propanol with isooctyl alcohol under acidic conditions to form the intermediate 1,3-bis(isooctyloxy)-2-propanol. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate group. Finally, the sodium salt is formed by neutralizing the hydrogen sulfate with sodium hydroxide .
Chemical Reactions Analysis
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: It is used in the solubilization of membrane proteins and the permeabilization of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals to improve the bioavailability of active ingredients.
Industry: It is used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt involves its ability to reduce surface tension and improve the mixing of water with oils and other substances. This is achieved through the amphiphilic nature of the molecule, which allows it to interact with both hydrophilic and hydrophobic substances. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and other non-polar substances .
Comparison with Similar Compounds
Similar compounds to 2-Propanol, 1,3-bis(isooctyloxy)-, hydrogen sulfate, sodium salt include:
2-Propanol, 1,3-bis(octyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with octyl groups instead of isooctyl groups.
2-Propanol, 1,3-bis(dodecyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with dodecyl groups instead of isooctyl groups.
2-Propanol, 1,3-bis(hexadecyloxy)-, hydrogen sulfate, sodium salt: This compound has a similar structure but with hexadecyl groups instead of isooctyl groups.
These similar compounds share the same basic structure but differ in the length and branching of the hydrophobic tail, which can affect their surfactant properties and applications.
Properties
CAS No. |
67989-72-4 |
|---|---|
Molecular Formula |
C19H39NaO6S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
sodium;1,3-bis(6-methylheptoxy)propan-2-yl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-17(2)11-7-5-9-13-23-15-19(25-26(20,21)22)16-24-14-10-6-8-12-18(3)4;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
KBDHWKSNDTVDGP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOCC(COCCCCCC(C)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
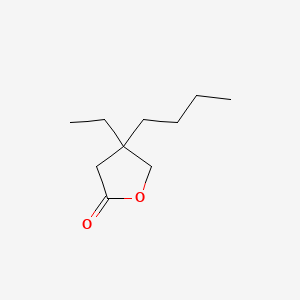
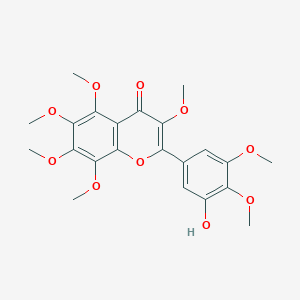
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
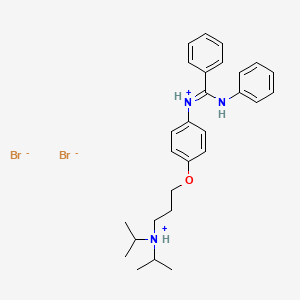
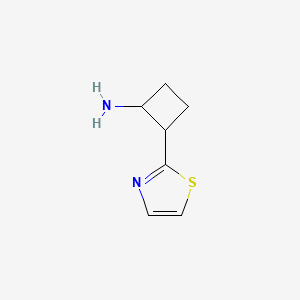
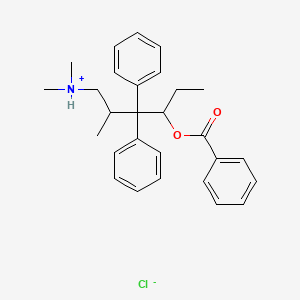

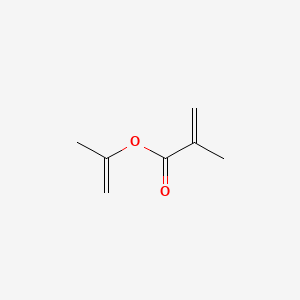

![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
